molecular formula C21H21BrN4O3 B13024271 methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate

methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate

Cat. No.: B13024271
M. Wt: 457.3 g/mol
InChI Key: XRUXBCQGDDRCPD-SFHVURJKSA-N
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Description

Methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a benzodiazepine core, a pyridine ring, and a bromine atom. This compound is often used as an intermediate in the synthesis of other chemical entities, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This is achieved by reacting a suitable amine with a diketone under acidic conditions.

    Bromination: The next step involves the bromination of the benzodiazepine core. This is typically carried out using bromine or a bromine-containing reagent in an organic solvent.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzodiazepine with a pyridine derivative under basic conditions.

    Formation of the Propanoate Ester: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3S)-7-bromo-2-(2-hydroxypropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate
  • Methyl 3-[(3S)-7-bromo-2-(2-aminopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate

Uniqueness

Methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H21BrN4O3

Molecular Weight

457.3 g/mol

IUPAC Name

methyl 3-[(3S)-7-bromo-2-(2-oxopropylimino)-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate

InChI

InChI=1S/C21H21BrN4O3/c1-13(27)12-24-21-18(8-9-19(28)29-2)25-20(17-5-3-4-10-23-17)15-11-14(22)6-7-16(15)26-21/h3-7,10-11,18H,8-9,12H2,1-2H3,(H,24,26)/t18-/m0/s1

InChI Key

XRUXBCQGDDRCPD-SFHVURJKSA-N

Isomeric SMILES

CC(=O)CN=C1[C@@H](N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC

Canonical SMILES

CC(=O)CN=C1C(N=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=N3)CCC(=O)OC

Origin of Product

United States

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